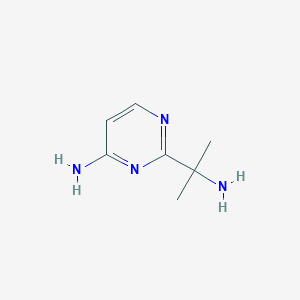

2-(2-Aminopropan-2-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Aminopropan-2-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :

Ring Closure: The initial step involves the formation of the pyrimidine ring.

Aromatization: This step ensures the aromatic nature of the pyrimidine ring.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: Conversion of the methyl group to a methylsulfonyl compound.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminopropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Aplicaciones Científicas De Investigación

2-(2-Aminopropan-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring an amino group and a branched alkyl chain, making it of interest in medicinal chemistry due to its potential interactions with biological systems. Research suggests that modifications to the pyrimidine ring can significantly influence its biological efficacy, highlighting its potential as a therapeutic agent.

Scientific Research Applications

The applications of this compound are diverse:

- Pharmaceuticals: Derivatives are explored as potential antimalarial and antitrypanosomal agents. Derivatives of 2-aminopyrimidine have demonstrated promising results against pathogens such as Trypanosoma brucei and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria. Some derivatives have also demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

- Agricultural Chemicals: Although the search results do not specify exact applications, the compound's properties suggest a potential role in this field.

Biological Activities

Compounds similar to this compound exhibit significant biological activities. For instance, studies focusing on the interaction of this compound with biological targets reveal that it may modulate enzyme activity or receptor binding. Its interaction with kinases has been studied, highlighting its potential as a therapeutic agent in cancer treatment.

Pyrimidine Derivatives as EP2/EP4 Receptor Modulators

Pyrimidine derivatives, including this compound, can act as modulators of prostaglandin receptors EP2 and/or EP4 . Certain compounds are dual antagonists of both the EP2 and EP4 receptors . These compounds may be useful for the prevention or treatment of diseases that respond to the blockage of the EP2 and/or EP4 receptors, especially cancers, by modulating an immune response that includes a reactivation of the immune system in the tumor . They may also be useful against pain, including inflammatory pain and painful menstruation, endometriosis, acute ischemic syndromes in atherosclerotic patients, pneumonia, neurodegenerative diseases (such as amyotrophic lateral sclerosis, stroke, Parkinson’s disease, Alzheimer’s disease, and HIV-associated dementia), autosomal dominant polycystic kidney disease, and to control female fertility .

Raltegravir Intermediate

2-(2-amino propan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-l-methyl-6-oxo-l,6-dihydro pyrimidine-4-carboxamide, which may be formed as an intermediate during the synthesis of raltegravir .

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy and kinase inhibition. The primary mechanism of action for this compound involves its role as an inhibitor of specific kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). The compound acts as a non-ATP competitive inhibitor, binding to the myristate binding site of the BCR-ABL kinase and preventing its activation. Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has been tested against BCR-ABL positive cell lines with promising results.

Several compounds share structural similarities with this compound.

Table of Structurally Similar Compounds and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-pyrimidine | Amino group at position 4 | Anticancer properties |

| 6-Methylpyrimidine | Methyl substitution at position 6 | Antimicrobial activity |

| 5-(Diethylamino)-pyrimidine | Diethylamino group enhances solubility | Antiviral activity |

| 4-(4-Methoxyphenyl)-pyrimidinamine | Aromatic substitution increases binding affinity | Insecticidal properties |

Mecanismo De Acción

The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in pathogens, thereby exerting its antitrypanosomal and antiplasmodial effects . The exact molecular pathways and targets can vary depending on the specific application and organism being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine: A simpler analog with similar biological activities.

Pyrrolo[2,3-d]pyrimidin-4-amine: Another heterocyclic compound with dual inhibition properties.

Uniqueness

2-(2-Aminopropan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-(2-Aminopropan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring and an amino group, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A pyrimidine ring (six-membered heterocyclic structure with two nitrogen atoms).

- An amino group at position 4 of the pyrimidine.

- A branched alkyl chain (isopropyl) attached to the amino group.

This specific arrangement enhances its solubility and bioavailability, potentially improving its pharmacokinetic properties compared to other derivatives.

Research indicates that this compound interacts with various biological targets, including:

- Kinases : It has been shown to modulate kinase activity, which is crucial in cancer cell signaling pathways.

- Receptors : The compound may influence receptor binding, affecting cellular responses.

Table 1: Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Kinases | Modulation of activity in cancer cells | |

| Receptors | Binding interactions influencing cellular responses |

Therapeutic Applications

The therapeutic potential of this compound is evident in several areas:

-

Anticancer Activity : Derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

- Case studies indicate significant inhibition of tumor growth in vitro.

- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against pathogens such as Trypanosoma brucei and Plasmodium falciparum, indicating potential use in treating diseases like sleeping sickness and malaria.

- Cytotoxicity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 2: Summary of Therapeutic Applications

| Application | Evidence/Findings |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines |

| Antimicrobial | Effective against Trypanosoma brucei and Plasmodium falciparum |

| Apoptosis Induction | Induces apoptosis in vitro studies |

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) highlight that modifications to the pyrimidine ring can significantly influence biological efficacy. For example:

- Substituents at different positions can enhance or reduce activity against specific targets.

Table 3: Examples of Related Compounds and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-pyrimidine | Amino group at position 4 | Anticancer properties |

| 6-Methylpyrimidine | Methyl substitution at position 6 | Antimicrobial activity |

| 5-(Diethylamino)-pyrimidine | Diethylamino group enhances solubility | Antiviral activity |

| 4-(4-Methoxyphenyl)-pyrimidinamine | Aromatic substitution increases binding affinity | Insecticidal properties |

Propiedades

Fórmula molecular |

C7H12N4 |

|---|---|

Peso molecular |

152.20 g/mol |

Nombre IUPAC |

2-(2-aminopropan-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H12N4/c1-7(2,9)6-10-4-3-5(8)11-6/h3-4H,9H2,1-2H3,(H2,8,10,11) |

Clave InChI |

KNLXHHLRVSKQHW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=NC=CC(=N1)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.